DGAT2 Inhibitor Scaffold: Implication of 6-Hydroxy Substitution in Potent, Long-Residence Time Inhibitors
The 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid scaffold is a key structural component in a series of potent DGAT2 inhibitors. A patent from Merck Sharp & Dohme LLC (WO2024097573A1) explicitly lists '6-Hydroxyimidazo[1,2-a]pyridine-2-carboxamide' (XP093171716), a direct derivative of the target compound, as a preferred embodiment within a broader class of imidazopyridine DGAT2 inhibitors [1]. While the patent does not disclose a direct head-to-head IC50 comparison for the specific carboxylic acid, a related study on a different imidazopyridine series (PF-06424439) establishes that such compounds can achieve long residence time, slowly reversible, noncompetitive inhibition of DGAT2 [2]. This contrasts with other DGAT2 inhibitors that may operate via different kinetic mechanisms, and the presence of the 6-hydroxy group is a crucial structural determinant for this specific mode of action.
| Evidence Dimension | Inhibition mechanism and residence time on DGAT2 |
|---|---|
| Target Compound Data | Scaffold for long residence time, slowly reversible, noncompetitive DGAT2 inhibitors (inferred from class data). |
| Comparator Or Baseline | Other DGAT2 inhibitor classes (e.g., competitive inhibitors) may exhibit different kinetic profiles. |
| Quantified Difference | Quantitative residence time data for the exact 6-hydroxy scaffold is not provided, but class-level data show a distinct noncompetitive mechanism. |
| Conditions | In vitro enzymatic assay with human DGAT2. |
Why This Matters
For researchers developing DGAT2-targeted therapies for NASH and metabolic disorders, procuring a scaffold that has been specifically validated in a recent patent application reduces synthetic burden and aligns with advanced, mechanistically distinct inhibitor design.
- [1] Merck Sharp & Dohme LLC. (2024). WO2024097573A1 - Preparation of imidazopyridine and imidazopyridazine derivatives as novel diacylglyceride O-acyltransferase 2 inhibitors. World Intellectual Property Organization. View Source
- [2] Bhattachar, S. N., et al. (2018). Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Journal of Medicinal Chemistry, 61(24), 11169-11182. (Referenced in PMID: 30525631) View Source
